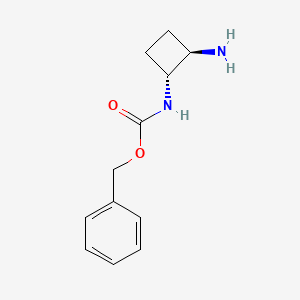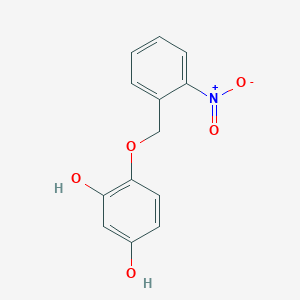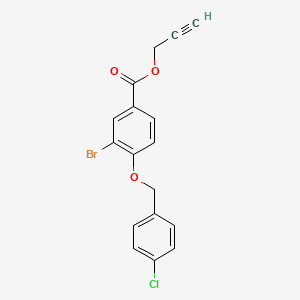
Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is an organic compound with a complex structure that includes a propynyl group, a bromine atom, and a chlorobenzyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate typically involves multiple steps. One common method includes the esterification of 3-bromo-4-((4-chlorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free synthesis methods are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The propynyl group can be oxidized to form different functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation of the propynyl group can produce a carboxylic acid .
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical research.
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The propynyl group can participate in click chemistry reactions, while the bromine and chlorobenzyl ether moieties can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, making the compound useful in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
- Prop-2-yn-1-yl benzoate
- 3-bromo-4-((4-chlorobenzyl)oxy)benzoic acid
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C17H12BrClO3 |
|---|---|
Peso molecular |
379.6 g/mol |
Nombre IUPAC |
prop-2-ynyl 3-bromo-4-[(4-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H12BrClO3/c1-2-9-21-17(20)13-5-8-16(15(18)10-13)22-11-12-3-6-14(19)7-4-12/h1,3-8,10H,9,11H2 |
Clave InChI |
ALZKADJLXUPZPG-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


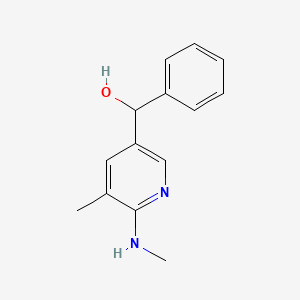
![Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13011549.png)
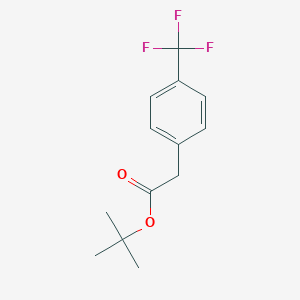

![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13011554.png)
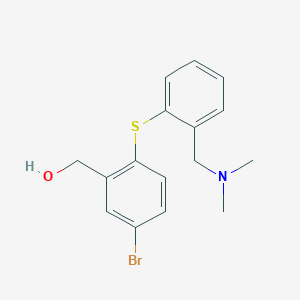
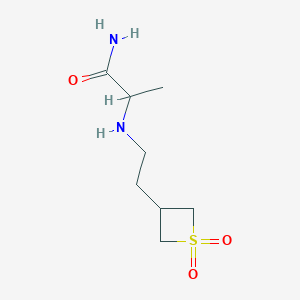
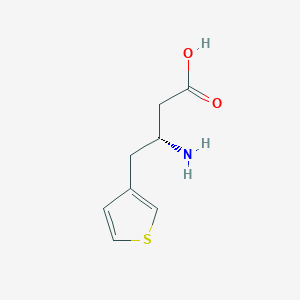
![6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13011599.png)
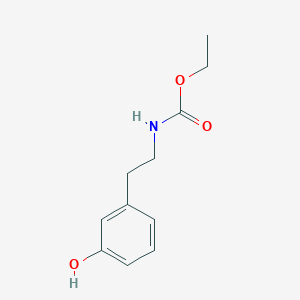
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B13011609.png)
![4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid](/img/structure/B13011612.png)
